![molecular formula C10H16N2O3S B2557220 1-(4-Cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one CAS No. 2224206-20-4](/img/structure/B2557220.png)
1-(4-Cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one , also known as a chalcone derivative , belongs to a class of organic compounds with a distinctive structure. Chalcones are characterized by their α,β-unsaturated ketone moiety, which makes them versatile for drug discovery and development .
Synthesis Analysis
The synthesis of chalcones involves the Claisen–Schmidt condensation reaction . In the case of our compound, it was synthesized via this conventional method in an alkaline medium at room temperature. The reaction yields eight novel triphenylamine chalcones with varying substitution patterns. The percentage yield of these compounds ranges from 30% to 92% .
Molecular Structure Analysis
The molecular formula of our compound is C~19~H~18~N~2~O~3~S~2~ . Its three-dimensional structure is crucial for understanding its properties. Further characterization using techniques such as FT-IR , NMR spectroscopy , and GC–MS spectrometry confirms its identity .
Chemical Reactions Analysis
properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-2-10(13)11-5-7-12(8-6-11)16(14,15)9-3-4-9/h2,9H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORYHKZMZRGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanesulfonyl)piperazin-1-yl]prop-2-en-1-one |
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